Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a tetrahydrobenzothiophene core modified at the 2-position with a [(4-methoxyphenoxy)acetyl]amino group and at the 3-position with an ethyl ester. The 4-methoxyphenoxy moiety introduces electron-donating and lipophilic characteristics, which may influence solubility, stability, and biological interactions.
Properties
Molecular Formula |
C20H23NO5S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO5S/c1-3-25-20(23)18-15-6-4-5-7-16(15)27-19(18)21-17(22)12-26-14-10-8-13(24-2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22) |
InChI Key |
HWEBRUMLCDSUOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Activation Method
The (4-methoxyphenoxy)acetyl group is introduced via reaction with the corresponding acyl chloride. (4-Methoxyphenoxy)acetyl chloride is prepared by treating (4-methoxyphenoxy)acetic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. The acyl chloride is then reacted with the amino intermediate in the presence of a base to scavenge HCl.
-
Solvent : Dimethylformamide (DMF)
-
Base : N-Ethyldiisopropylamine (DIPEA, 1.25 equiv)
-
Temperature : 65°C
-
Reaction Time : 7 hours
-
Yield : 56%
-
Purity : 98.4% (HPLC), >99.8% chiral purity
This method employs DMF as a polar aprotic solvent to enhance nucleophilicity of the amine. The use of DIPEA ensures efficient HCl neutralization, minimizing side reactions.
One-Pot Amidation in Acetonitrile/Water
An alternative approach utilizes a mixed solvent system to improve solubility and reaction efficiency:
-
Solvent : Acetonitrile/water (9:1 v/v)
-
Base : DIPEA (0.5 equiv)
-
Temperature : 75–80°C
-
Reaction Time : 8–10 hours
-
Yield : 83.9%
-
Purity : 98.2% (HPLC), 100% enantiomeric excess
The addition of water facilitates the dissolution of polar intermediates, while acetonitrile maintains reaction homogeneity. This method achieves higher yields compared to the DMF-based approach, likely due to reduced thermal degradation.
Critical Reaction Parameters
Solvent Selection
| Solvent System | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | DIPEA | 65 | 56 | 98.4 |
| Acetonitrile/water | DIPEA | 75–80 | 83.9 | 98.2 |
Polar aprotic solvents (DMF, acetonitrile) are optimal for amidation due to their ability to stabilize transition states and solubilize organic intermediates. The acetonitrile/water system outperforms DMF in yield, attributed to better mass transfer and reduced side product formation.
Temperature and Time Dependence
Elevating temperatures to 75–80°C accelerates reaction kinetics but necessitates careful monitoring to prevent decomposition. Reactions conducted below 60°C exhibit incomplete conversion, while prolonged heating (>12 hours) leads to byproducts such as ester hydrolysis.
Purification and Isolation
Precipitation and Washing
Post-reaction, the crude product is precipitated by adding methyl tert-butyl ether (MTBE) to the reaction mixture. The solids are collected via filtration and washed sequentially with MTBE/ethanol (2:1 v/v) to remove residual reagents.
Purification Data :
-
Wash Solvent : MTBE/ethanol (2×70 mL)
-
Drying : High vacuum (30–35°C, 12 hours)
-
Final Recovery : 51–83.9%
-
Purity : >98% (HPLC)
Chromatographic Resolution
For enantiomerically pure batches, chiral chromatography using a Chiralpak AD column with acetonitrile/0.2% diethylamine mobile phase resolves enantiomers with >99% purity.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (300 MHz, DMSO-d₆) : δ 8.5 (br s, 2H, NH₂), 7.5 (d, J = 8.4 Hz, 2H, aromatic), 6.8 (s, 2H, aromatic), 4.1 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.7 (s, 3H, OCH₃), 2.9–2.6 (m, 4H, tetrahydrobenzothiophene CH₂), 1.3 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
¹³C NMR : δ 167.0 (C=O), 145.5 (C-OCH₃), 110.7 (aromatic C), 53.9 (OCH₃), 46.5 (CH₂CH₃), 21.2 (CH₂CH₃).
-
MS (ESI) : m/z 419.1 [M+H]⁺ (calculated for C₂₁H₂₆N₂O₅S: 418.15).
Comparative Analysis of Methods
The acetonitrile/water system offers superior yields (83.9%) and scalability compared to DMF-based methods. However, DMF facilitates easier product isolation due to its high boiling point, which simplifies solvent removal. Chiral resolution remains critical for enantiopure batches, requiring specialized columns and mobile phase optimization .
Chemical Reactions Analysis
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Physicochemical Properties
Spectral Data
- 1H NMR: Target Compound: The 4-methoxyphenoxy OCH₃ group is expected to resonate at δ ~3.7–3.8 ppm, analogous to OCH₃ signals in (δ 3.75 ppm) . Ethyl Ester: The ethyl group (CH₂CH₃) typically appears as a triplet at δ ~1.25 ppm and a quartet at δ ~4.25 ppm (e.g., ) . Amide NH: Intramolecular H-bonding (N–H⋯O) forms an S(6) ring motif (common in benzothiophenes, as in ), stabilizing the structure .
Crystallography and Molecular Packing
- Disorder and Conformation : Cyclohexene rings in analogs exhibit half-chair conformations with positional disorder (e.g., ), influenced by substituent steric effects .
- Hydrogen Bonding : Intramolecular H-bonds (e.g., N–H⋯O) and intermolecular interactions (C–H⋯O) drive crystal packing, as seen in and .
Biological Activity
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on various studies, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the methoxyphenoxy and acetylamino groups enhances its biological activity. The molecular formula is , with a molecular weight of approximately 351.40 g/mol.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings regarding its effectiveness:
The compound has been shown to induce apoptosis in MCF-7 cells significantly, with a reduction in cell viability by approximately 26.86%. Flow cytometry analysis revealed that it causes G2/M phase cell cycle arrest, indicating a disruption in normal cell division processes.
The proposed mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death. This was evidenced by increased Annexin V positive cells in treated groups compared to controls.
- Cell Cycle Arrest : It was observed to cause significant alterations in the cell cycle distribution, particularly increasing the population in the G2/M phase.
- Necrosis : Alongside apoptosis, necrotic cell death was also noted, contributing to its overall cytotoxic effects.
In Vivo Studies
In vivo experiments have further validated the antitumor potential of this compound. In a study involving tumor-bearing mice:
- The compound was administered over seven doses starting from day seven post-tumor inoculation.
- Results indicated a significant reduction in tumor mass compared to control groups treated with standard chemotherapeutics such as 5-Fluorouracil (5-FU). Specifically:
- Tumor mass reduction was observed at 54% for the test compound versus 67% for 5-FU.
These findings suggest that this compound may serve as an effective alternative or adjunctive therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core. For example, the 4-methoxyphenoxyacetyl group is introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Acylation : Reacting the amino group of the benzothiophene precursor with 4-methoxyphenoxyacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
- Esterification : Ethyl ester formation via acid-catalyzed condensation.
- Critical Factors : Reaction temperature (0–5°C for acylation to avoid side reactions), solvent polarity (e.g., DMF for coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC and HPLC .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm the presence of the 4-methoxyphenoxy group (δ 3.75 ppm for OCH3), benzothiophene protons (δ 1.5–2.5 ppm for tetrahydro ring), and ester carbonyl (δ 170–175 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C21H24N2O5S: 417.1422; observed: 417.1425) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95% required for biological assays) .
Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition : Assays against kinases (e.g., EGFR, VEGFR) or tubulin polymerization, given structural analogs’ activity in cancer research .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- ADME Prediction : Computational tools (e.g., SwissADME) assess logP, solubility, and bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Compare analogs with substitutions on the benzothiophene ring (e.g., halogenation at C5/C6) or replacement of the 4-methoxyphenoxy group with other aryl ethers .
- Functional Group Tuning : Replace the ethyl ester with methyl or tert-butyl esters to study hydrolytic stability.
- Data-Driven SAR : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like tubulin (PDB: 1SA0) .
- Example Data Table :
| Modification | IC50 (μM, HeLa) | logP | Tubulin Binding ΔG (kcal/mol) |
|---|---|---|---|
| Parent Compound | 1.2 | 3.8 | -8.5 |
| 4-Fluorophenoxy Analog | 0.7 | 4.1 | -9.2 |
| tert-Butyl Ester | 3.5 | 4.5 | -7.8 |
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (ATCC-verified), serum-free media, and incubation times.
- Control Compounds : Include reference inhibitors (e.g., paclitaxel for tubulin) to calibrate inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from PubChem and ChEMBL, adjusting for assay type (e.g., fluorescence vs. radiometric) .
Q. How can advanced analytical methods (e.g., LC-MS/MS) quantify this compound in complex matrices like plasma or tissue homogenates?
- Methodological Answer :
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (Oasis HLB cartridges) to remove lipids .
- LC Conditions : C18 column (2.1 × 50 mm, 1.7 μm), gradient elution (0.1% formic acid in water/acetonitrile), flow rate 0.3 mL/min.
- MS Detection : ESI+ mode, MRM transitions m/z 417 → 299 (quantifier) and 417 → 154 (qualifier) .
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH, monitor metabolites via LC-HRMS.
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to determine Ki values .
- Computational Modeling : Dock the compound into CYP3A4 (PDB: 4I3G) to predict metabolic hotspots (e.g., O-demethylation of the 4-methoxyphenoxy group) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 22% vs. 62% in similar routes)?
- Methodological Answer :
- Parameter Screening : Use DoE (Design of Experiments) to test variables: catalyst loading (e.g., Pd(PPh3)4), solvent (DMF vs. THF), and temperature .
- Byproduct Identification : HRMS and 1H NMR track side products (e.g., ester hydrolysis or acetyl migration).
- Case Study : Higher yields (62%) in HFIP solvent vs. 22% in toluene correlate with improved solubility of boronic acid intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
